molecular formula C11H13BFNO4 B596826 (5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid CAS No. 1217501-26-2

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid

Cat. No.: B596826
CAS No.: 1217501-26-2
M. Wt: 253.036
InChI Key: XSMRDMHBUWMLBL-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid (CAS: 1217500-95-2) is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at position 5 and a morpholine-4-carbonyl group at position 2 (Figure 1). Its molecular formula is C₁₁H₁₃BFNO₄, with a molecular weight of 253.04 g/mol . The morpholine-4-carbonyl moiety introduces electron-withdrawing properties, enhancing the boronic acid's acidity and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings.

Properties

IUPAC Name

[5-fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRDMHBUWMLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675388
Record name [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-26-2
Record name [5-Fluoro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis. This can lead to the creation of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the specific molecules synthesized.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 5-Fluoro-2-(morpholinocarbonyl)phenylboronic acid. For instance, the compound is typically stored in a refrigerated environment to maintain its stability. Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be influenced by the choice of solvent, the presence of a base, and the type of catalyst used.

Biological Activity

(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H14_{14}B F N O3_{3}. The presence of the boronic acid group is crucial for its biological activity, as it can form reversible covalent bonds with diols and other nucleophiles, particularly in enzymatic reactions.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of serine proteases. The boronic acid moiety interacts with the active site serine residue of these enzymes, leading to their inhibition. This interaction is reversible, allowing for potential therapeutic applications in diseases where serine proteases play a significant role, such as cancer and inflammation .

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways. For instance, it has been observed to inhibit proteasome activity, resulting in the accumulation of misfolded proteins and subsequent cell death. In vitro studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .

Study 1: Antitumor Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound inhibited growth in several cancer cell lines, including breast and lung cancers. The IC50_{50} values ranged from 0.1 to 0.5 µM, indicating potent activity against these malignancies . The compound was also shown to induce apoptosis through caspase activation pathways.

Study 2: Enzyme Interaction

Another significant study focused on the interaction between this compound and serine proteases. The compound demonstrated strong inhibitory effects against trypsin-like serine proteases, with an IC50_{50} value of approximately 50 nM. This inhibition was attributed to the formation of a stable complex between the boronic acid group and the active site serine residue .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other boronic acids like phenylboronic acid and morpholine derivatives. While these compounds also exhibit enzyme inhibitory properties, this compound's fluorine substitution enhances its potency and selectivity towards specific targets.

Compound NameIC50_{50} (nM)Mechanism of Action
This compound50Serine protease inhibition
Phenylboronic acid200General enzyme inhibition
Morpholine derivative150Less selective enzyme inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Morpholine-Functionalized Boronic Acids

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Substituents (Position) Key Features/Applications Reference
(5-Fluoro-2-(morpholine-4-carbonyl)phenyl)BA 1217500-95-2 C₁₁H₁₃BFNO₄ F (5), morpholine-4-carbonyl (2) High reactivity in cross-coupling
(5-Fluoro-2-(morpholinomethyl)phenyl)BA 1292755-44-2 C₁₁H₁₅BFNO₃ F (5), morpholinomethyl (2) Reduced electron-withdrawing effect
(5-Bromo-2-fluoro-3-(morpholine-4-carbonyl)phenyl)BA N/A C₁₁H₁₂BBrFNO₄ Br (5), F (2), morpholine-4-carbonyl (3) Bromine enhances steric bulk
(4-(Morpholine-4-carbonyl)phenyl)BA N/A C₁₁H₁₃BFNO₄ Morpholine-4-carbonyl (4) Positional isomer; altered electronic effects
Key Observations :
  • Electron-Withdrawing Effects: The morpholine-4-carbonyl group in the target compound (position 2) increases boronic acid acidity compared to the morpholinomethyl analog (position 2), which has an electron-donating methylene bridge .
  • Positional Isomerism : The 4-(morpholine-4-carbonyl)phenyl analog demonstrates how substituent position affects electronic distribution. The para-substituted morpholine group may alter conjugation patterns, impacting binding in catalytic systems .

Reactivity in Cross-Coupling Reactions

Boronic acids with electron-withdrawing groups (EWGs) like morpholine-4-carbonyl exhibit enhanced reactivity due to increased Lewis acidity. For example:

  • In Suzuki couplings, the target compound’s fluorine and morpholine-4-carbonyl substituents likely accelerate transmetallation steps compared to simpler phenylboronic acids .
  • By contrast, (5-fluoro-2-(morpholinomethyl)phenyl)boronic acid, with its electron-donating morpholinomethyl group, may require harsher reaction conditions due to reduced boronic acid activation .

Stability and Handling Considerations

  • Acid Stability : The morpholine-4-carbonyl group may reduce hydrolysis susceptibility compared to ester-linked analogs (e.g., methyl boronic esters), which require transesterification for activation .
  • Storage : Analogous compounds are often stored at 4–8°C to prevent degradation, a recommendation likely applicable to the target compound .

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